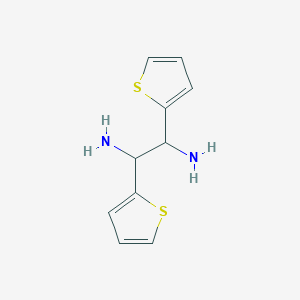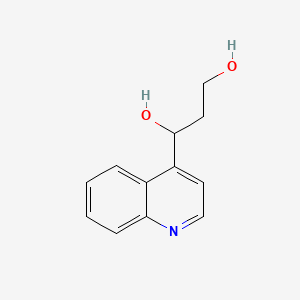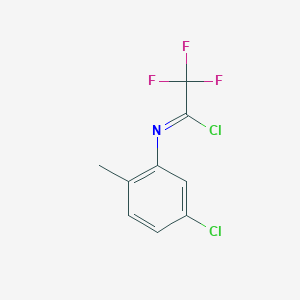
2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylmethylene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a diphenylmethylene group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethylene)indolin-2-one can be achieved through various methods. One common approach involves the reaction of di-aryl methanols with 2-oxindole in the presence of a ruthenium(II)-N-heterocyclic carbene catalyst . Another method involves the iron-catalyzed direct access to (E)-3-alkylideneindolin-2-ones using oxindoles and benzy-lamines .
Industrial Production Methods: Industrial production of 3-(Diphenylmethylene)indolin-2-one typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign and cost-effective catalysts is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Diphenylmethylene)indolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indolin-2-one core, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Ferrous salts under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products Formed:
Oxidation: 3-alkylideneindolin-2-ones.
Reduction: Reduced forms of the indolin-2-one core.
Substitution: Substituted indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
3-(Diphenylmethylene)indolin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Diphenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
3-(3-Hydroxyphenyl)-indolin-2-one: Exhibits high anti-inflammatory activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness: 3-(Diphenylmethylene)indolin-2-one is unique due to its specific structural features and the presence of the diphenylmethylene group, which imparts distinct biological activities and synthetic applicability .
Propiedades
Número CAS |
94878-34-9 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-benzhydrylidene-1H-indol-2-one |
InChI |
InChI=1S/C21H15NO/c23-21-20(17-13-7-8-14-18(17)22-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,22,23) |
Clave InChI |
YOQYGLCRRGPIFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)

![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)


![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)








